5-Phenylcyclohexane-1,3-dione

pKa enolate reactivity Knoevenagel condensation

5-Phenylcyclohexane-1,3-dione (CAS 493-72-1) is a 5-substituted cyclic 1,3-diketone with molecular formula C₁₂H₁₂O₂ and molecular weight 188.22 g·mol⁻¹. It exists as a slightly yellow to yellow crystalline powder with a melting point of 188 °C (lit.) and a predicted pKa of 4.92 ± 0.20, reflecting enhanced acidity relative to the unsubstituted parent cyclohexane-1,3-dione.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 493-72-1
Cat. No. B1588847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylcyclohexane-1,3-dione
CAS493-72-1
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C=C1O)C2=CC=CC=C2
InChIInChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyZFVDSCASCRHXCP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylcyclohexane-1,3-dione (CAS 493-72-1): Core Physicochemical and Structural Profile for Procurement Evaluation


5-Phenylcyclohexane-1,3-dione (CAS 493-72-1) is a 5-substituted cyclic 1,3-diketone with molecular formula C₁₂H₁₂O₂ and molecular weight 188.22 g·mol⁻¹ . It exists as a slightly yellow to yellow crystalline powder with a melting point of 188 °C (lit.) and a predicted pKa of 4.92 ± 0.20, reflecting enhanced acidity relative to the unsubstituted parent cyclohexane-1,3-dione . The phenyl substituent at the 5-position introduces distinct stereoelectronic properties, including an increased logP of 2.09 compared to 0.82 for the parent dione, which fundamentally alters solubility, reactivity, and molecular recognition profiles across synthetic and biological applications [1].

Why 5-Phenylcyclohexane-1,3-dione Cannot Be Replaced by Unsubstituted or 5-Alkyl Cyclohexane-1,3-diones in Critical Applications


Cyclohexane-1,3-diones are not interchangeable building blocks; the identity of the 5-position substituent governs acidity, tautomeric equilibrium, redox behavior, and biological target engagement. The 5-phenyl group in 5-phenylcyclohexane-1,3-dione lowers the pKa by approximately 0.28 units relative to the unsubstituted parent (4.92 vs. 5.20), enabling enolate formation under milder basic conditions [1]. Under electrolytic oxidation, 5-phenyl- and 5-alkyl-substituted diones divert to methane derivatives, whereas the unsubstituted parent follows a distinct dihydrofuran pathway [2]. In medicinal chemistry, the 5-phenyl scaffold is essential for occupation of the colchicine-binding site in tubulin; replacing it with an unsubstituted or 5-alkyl analog abolishes this biological activity [3]. These divergent physicochemical and biological behaviors mean that generic substitution with simpler cyclohexane-1,3-diones leads to failed reactions or loss of target engagement.

Quantitative Differentiation Evidence for 5-Phenylcyclohexane-1,3-dione Versus Closest Analogs


Enhanced Acidity: 5-Phenylcyclohexane-1,3-dione Exhibits a 0.28-Unit Lower pKa Than Unsubstituted Cyclohexane-1,3-dione

5-Phenylcyclohexane-1,3-dione displays a predicted pKa of 4.92 ± 0.20, which is 0.28 units lower than the experimentally determined pKa of 5.20 for unsubstituted cyclohexane-1,3-dione in water [1]. The phenyl group exerts an electron-withdrawing inductive effect that stabilizes the conjugate base (enolate), increasing the fraction of deprotonated, nucleophilic enolate at any given pH. By comparison, dimedone (5,5-dimethylcyclohexane-1,3-dione) has a reported pKa of 4.8 at 25 °C, making it marginally more acidic than the 5-phenyl derivative by approximately 0.12 units . This places the 5-phenyl compound in an intermediate acidity window: substantially more acidic than the parent scaffold but slightly less acidic than the gem-dimethyl analog.

pKa enolate reactivity Knoevenagel condensation

Elevated Melting Point: 188 °C for 5-Phenylcyclohexane-1,3-dione Enables Solid-Phase Handling Where Dimedone (148 °C) and Parent Dione (105.5 °C) Are Insufficient

5-Phenylcyclohexane-1,3-dione has a melting point of 188 °C (lit.), as reported by Sigma-Aldrich . This is 82.5 °C higher than the melting point of unsubstituted cyclohexane-1,3-dione (105.5 °C) [1] and approximately 40 °C higher than that of dimedone (5,5-dimethylcyclohexane-1,3-dione), which melts at 147–150 °C . The elevated melting point is attributed to enhanced crystal lattice stabilization arising from π–π stacking interactions of the pendant phenyl ring, which are absent in the unsubstituted and 5-alkyl analogs.

melting point thermal stability solid-phase synthesis

Divergent Electrolytic Oxidation Pathway: 5-Phenyl Substitution Redirects Product Outcome Relative to Unsubstituted Cyclohexane-1,3-dione

In a direct head-to-head electrolysis study conducted in aqueous methanolic sodium hydroxide solution, 5-phenylcyclohexane-1,3-dione, 5-methylcyclohexane-1,3-dione, and dimedone all generated methane derivatives (structure III), whereas unsubstituted cyclohexane-1,3-dione produced a structurally distinct dihydrofuran derivative (structure VIIa) [1]. This study, published in J. Chem. Soc. C (1968), employed mass spectrometry and NMR to unambiguously assign the product structures, refuting earlier assignments of simple dehydrogeno-dimers for the 5-substituted series.

electrolysis oxidation pathway methane derivatives

Privileged Scaffold for Colchicine-Site Tubulin Binders: 5-Phenyl Derivative 16c Achieves 100-Fold Potency Gain Over Initial Hit

The 5-phenylcyclohexane-1,3-dione scaffold served as the critical pharmacophoric core in the discovery of a novel chemotype of colchicine-site tubulin binders. Using a ligand-based virtual screening approach with TN-16 as query, the commercially available 5-phenylcyclohexane-1,3-dione (compound 10) was elaborated to 2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione (compound 16c), which exhibited an IC₅₀ = 0.09 ± 0.01 μM against HMEC-1 and BAEC endothelial cells — representing a 100-fold improvement in potency over the initial virtual screening hit [1]. Compound 16c caused G2/M cell cycle arrest, was confirmed to bind at the colchicine site via competition assay with N,N′-ethylenebis(iodoacetamide), destroyed established endothelial tubular networks at 1 μM, and inhibited breast carcinoma cell migration and invasion at 0.4 μM. Subsequent structural optimization reported in RSC Advances (2016) demonstrated that the 5-phenyl substituent is essential for maintaining the tubulin binding affinity (Ka = 1.3 × 10⁷ M⁻¹ for optimized analog 20a, comparable to colchicine itself) [2].

tubulin polymerization inhibitor colchicine-site binding vascular disrupting agent

Solvent-Dependent Reactivity in Heterocyclic Synthesis: 5-Phenylcyclohexane-1,3-dione Achieves 80% Yield in Butanol vs. ≤15% in Ethanol

In a systematic study of hexahydrobenzo[a]phenanthridin-4-one synthesis via condensation of N-arylmethylene-2-naphthylamines with cyclic 1,3-diketones, 5-phenylcyclohexane-1,3-dione (IIIa) exhibited a pronounced solvent-dependent yield profile. When the reaction was conducted in ethanol, yields of the final phenanthridinone products did not exceed 15%; switching the solvent to butanol raised yields to 35–80% across a panel of 20 derivatives (compounds IVa–IVt) . In striking contrast, the closely related 5-(p-methoxyphenyl)-1,3-cyclohexanedione (IIIb) displayed the opposite solvent preference, achieving up to 70% yield in ethanol but ≤10% in butanol . This divergent behavior was attributed to differences in enolization requirements: 5-phenylcyclohexane-1,3-dione requires a higher-temperature, proton-acceptor solvent (butanol) to drive the enolate equilibrium, whereas the p-methoxy analog enolizes more readily in ethanol.

heterocyclic synthesis solvent optimization benzo[a]phenanthridine

Optimal Scientific and Industrial Application Scenarios for 5-Phenylcyclohexane-1,3-dione Based on Verified Differentiation Evidence


Medicinal Chemistry: Tubulin-Targeted Anticancer and Vascular Disrupting Agent Development

5-Phenylcyclohexane-1,3-dione is the validated starting scaffold for a new chemotype of colchicine-site tubulin binders. As demonstrated by Canela et al. (J. Med. Chem. 2014; RSC Adv. 2016), elaboration at the 2-position of this scaffold yields compounds with IC₅₀ values as low as 0.09 μM against endothelial cells — a 100-fold improvement over the initial screening hit — and tubulin binding affinities comparable to colchicine (Ka ≈ 1.3 × 10⁷ M⁻¹) [1]. Researchers pursuing vascular disrupting agents (VDAs) or antimitotic chemotherapeutics should procure this specific 5-phenyl scaffold rather than unsubstituted or 5-alkyl cyclohexane-1,3-diones, as the phenyl ring is essential for occupancy of the colchicine-binding pocket.

Heterocyclic Synthesis: Solvent-Optimized Production of Benzo[a]phenanthridinone Derivatives

For synthetic chemists constructing hexahydrobenzo[a]phenanthridin-4-one libraries, 5-phenylcyclohexane-1,3-dione is the preferred 1,3-diketone substrate when reactions are conducted in butanol, where yields of 35–80% are achievable compared to ≤15% in ethanol . This solvent-dependent reactivity profile is mechanistically tied to the enolization requirements of the 5-phenyl derivative and is inverted relative to the 5-(p-methoxyphenyl) analog. Process chemists developing scaled-up heterocyclic syntheses should select this compound specifically for butanol-based protocols to maximize throughput.

Electrochemical Synthesis: Access to Methane-Bridged Dimer Products

When electrolytic oxidation is employed as a synthetic method, 5-phenylcyclohexane-1,3-dione generates methane derivatives (structure III) rather than the dihydrofuran products formed from unsubstituted cyclohexane-1,3-dione [2]. This pathway divergence, established by Cooks et al. (J. Chem. Soc. C, 1968) using mass spectrometric and NMR characterization, means that researchers targeting methane-bridged dimer architectures must use a 5-substituted cyclohexane-1,3-dione — and the 5-phenyl variant provides the additional benefits of higher melting point and distinct solubility.

Enolate-Mediated C–C Bond Formation Under Mild Base Conditions

With a predicted pKa of 4.92, 5-phenylcyclohexane-1,3-dione is 0.28 pKa units more acidic than the unsubstituted parent (pKa 5.20) [3]. This enhanced acidity permits enolate generation using weaker bases (e.g., K₂CO₃ or tertiary amines rather than alkoxides or LDA), which is advantageous when performing Knoevenagel condensations or C-acylations with base-sensitive aldehydes or electrophiles. While dimedone (pKa 4.8) is slightly more acidic, the 5-phenyl derivative provides a complementary profile where the aromatic substituent can participate in π-stacking interactions during enantioselective or organocatalytic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylcyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.